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Introduction
Strigolactones (SLs) are a class of plant hormones that play crucial roles in regulating plant

development and mediating interactions with symbiotic and parasitic organisms. The

perception of SLs is mediated by α/β-hydrolase fold proteins, primarily the DWARF14 (D14)

family of receptors. Solanacol, a canonical strigolactone, serves as a valuable molecular tool

for elucidating the mechanisms of SL perception and signaling. These application notes provide

detailed protocols for utilizing Solanacol in studying SL receptors, including receptor binding

and functional assays.

Quantitative Data Summary
The interaction of Solanacol with strigolactone receptors can be quantified to understand its

binding affinity and efficacy. The following table summarizes the available quantitative data for

Solanacol's interaction with the pea (Pisum sativum) strigolactone receptor, RMS3.

Ligand Receptor Method Parameter Value Reference

(±)-Solanacol RMS3 (Pea) Not Specified Apparent Kd 137.1 μM [1]
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Detailed methodologies for key experiments using Solanacol to study strigolactone receptors

are provided below. These protocols are foundational and can be adapted based on specific

experimental goals and available resources.

Protocol 1: Recombinant Strigolactone Receptor
Expression and Purification
A prerequisite for in vitro studies is the production of pure and active receptor protein.

Objective: To express and purify recombinant strigolactone receptors (e.g., AtD14, OsD14,

RMS3, DAD2, ShHTL7) for use in binding and activity assays.

Materials:

Escherichia coli expression strains (e.g., BL21(DE3))

Expression vector with the receptor cDNA insert (e.g., pET vectors with a His-tag or GST-

tag)

Luria-Bertani (LB) medium and appropriate antibiotics

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1

mg/mL lysozyme)

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole)

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)

Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

SDS-PAGE reagents and equipment

Procedure:
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Transformation: Transform the expression vector into a suitable E. coli strain.

Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to

inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600

reaches 0.6-0.8.

Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-

1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24

hours.

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and

lyse the cells by sonication or using a French press.

Purification:

Clarify the lysate by centrifugation.

Load the supernatant onto a pre-equilibrated affinity chromatography column.

Wash the column with wash buffer to remove non-specifically bound proteins.

Elute the recombinant protein with elution buffer.

Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer to remove

imidazole and for buffer exchange. Aliquot the purified protein, snap-freeze in liquid nitrogen,

and store at -80°C.

Verification: Confirm the purity and size of the recombinant protein by SDS-PAGE.

Protocol 2: In Vitro Receptor-Ligand Binding Assay
(Competitive Binding)
This protocol describes a competitive binding assay to determine the binding affinity of

Solanacol for a strigolactone receptor using a labeled competitor, such as radiolabeled GR24.

Objective: To determine the inhibitory concentration (IC50) and calculate the binding affinity (Ki)

of Solanacol for a specific strigolactone receptor.
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Materials:

Purified recombinant strigolactone receptor

Labeled strigolactone analog (e.g., [³H]-GR24)

Unlabeled Solanacol

Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)

96-well filter plates or scintillation vials

Scintillation counter

Procedure:

Assay Setup: In a 96-well plate, set up reactions containing a fixed concentration of the

purified receptor and the labeled strigolactone analog.

Competition: Add increasing concentrations of unlabeled Solanacol to the wells. Include a

control with no unlabeled competitor (total binding) and a control with a large excess of

unlabeled GR24 (non-specific binding).

Incubation: Incubate the plate at room temperature for a predetermined time to reach

equilibrium.

Separation of Bound and Free Ligand:

Filter Assay: Transfer the reaction mixtures to a filter plate and wash with ice-cold binding

buffer to separate bound from free ligand.

Scintillation Proximity Assay (SPA): If using SPA beads, the separation step is not

required.

Quantification:

For the filter assay, dry the filters, add scintillation cocktail, and measure the radioactivity

using a scintillation counter.
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For SPA, directly measure the radioactivity in the plate.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the Solanacol
concentration.

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the labeled ligand and Kd is its dissociation constant.

Protocol 3: In Vitro Receptor Hydrolysis Assay
This assay measures the ability of a strigolactone receptor to hydrolyze Solanacol.

Objective: To determine the enzymatic activity of a strigolactone receptor towards Solanacol.

Materials:

Purified recombinant strigolactone receptor

Solanacol

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)

Quenching solution (e.g., acetonitrile)

LC-MS/MS system

Procedure:

Reaction Setup: In a microcentrifuge tube, combine the purified receptor and Solanacol in
the reaction buffer. Include a negative control without the enzyme.
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Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time

course (e.g., 0, 15, 30, 60 minutes).

Quenching: Stop the reaction at each time point by adding an equal volume of quenching

solution.

Analysis:

Centrifuge the samples to pellet the precipitated protein.

Analyze the supernatant by LC-MS/MS to quantify the remaining Solanacol and the

formation of the hydrolysis product (the ABC-ring and D-ring moieties).

Data Analysis:

Plot the concentration of Solanacol remaining or the product formed over time.

Calculate the initial reaction velocity and determine the kinetic parameters (Km and kcat)

by fitting the data to the Michaelis-Menten equation if varying substrate concentrations are

used.

Protocol 4: In Vivo SMXL Protein Degradation Assay
This protocol assesses the biological activity of Solanacol by monitoring the degradation of

SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins, which are downstream targets of the

strigolactone signaling pathway.

Objective: To determine if Solanacol can induce the degradation of SMXL proteins in a

receptor-dependent manner in plant cells.

Materials:

Plant material (e.g., Arabidopsis thaliana seedlings expressing a SMXL-reporter fusion like

SMXL7-GFP)

Solanacol stock solution

Mock control solution (e.g., DMSO)
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Liquid plant culture medium

Protein extraction buffer

Antibodies against the reporter tag (e.g., anti-GFP) and a loading control (e.g., anti-actin)

Western blotting reagents and equipment

Procedure:

Plant Growth: Grow seedlings expressing the SMXL-reporter fusion protein in liquid culture.

Treatment: Treat the seedlings with various concentrations of Solanacol or a mock control

for different time points (e.g., 0, 30, 60, 120 minutes).

Protein Extraction: Harvest the seedlings, freeze them in liquid nitrogen, and extract total

proteins using a suitable extraction buffer.

Western Blotting:

Determine the protein concentration of the extracts.

Separate equal amounts of protein by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Probe the membrane with the primary antibody against the reporter tag and the loading

control antibody.

Incubate with the appropriate secondary antibodies.

Detect the chemiluminescent signal.

Data Analysis:

Quantify the band intensities for the SMXL-reporter and the loading control.

Normalize the SMXL-reporter signal to the loading control signal.
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Compare the levels of the SMXL-reporter protein in Solanacol-treated samples to the

mock-treated samples to assess degradation.

Protocol 5: D14-Luciferase (D14::LUC) Reporter Assay
This in planta assay provides a quantitative measure of strigolactone activity by monitoring the

degradation of a D14-luciferase fusion protein.

Objective: To quantify the bioactivity of Solanacol by measuring the decrease in luminescence

from a D14::LUC reporter in response to treatment.

Materials:

Transgenic plants expressing a D14::LUC fusion protein (e.g., Arabidopsis thaliana)

Solanacol solutions of varying concentrations

Luciferin substrate solution

96-well microplate

Luminometer

Procedure:

Seedling Growth: Grow transgenic seedlings in a 96-well plate containing liquid growth

medium.

Treatment: Replace the growth medium with fresh medium containing different

concentrations of Solanacol or a mock control.

Incubation: Incubate the seedlings for a defined period (e.g., 2-6 hours) to allow for

D14::LUC degradation.

Luminescence Measurement: Add the luciferin substrate to each well and immediately

measure the luminescence using a luminometer.

Data Analysis:
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Normalize the luminescence values of Solanacol-treated wells to the mock-treated wells.

Plot the percentage of remaining luminescence against the logarithm of the Solanacol
concentration.

Determine the EC50 value, the concentration of Solanacol that causes a 50% reduction in

luminescence, from the dose-response curve.
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Caption: Overview of the strigolactone signaling pathway initiated by Solanacol.
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Caption: Workflow for determining Solanacol's binding affinity.
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Caption: Solanacol-induced degradation of SMXL proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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